molecular formula C9H6F2N4 B1417282 5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094385-30-4

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B1417282
M. Wt: 208.17 g/mol
InChI Key: WKBBLBRBXBJLDY-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine” is a triazine derivative. Triazines are a group of heterocyclic compounds that have three nitrogen atoms in a six-membered aromatic ring. The presence of the 3,4-difluorophenyl group suggests that this compound has fluorine substitutions on the phenyl ring, which could potentially affect its reactivity and properties .


Chemical Reactions Analysis

Triazines are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions, depending on the substituents present on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of fluorine atoms could increase its stability and change its reactivity .

Scientific Research Applications

Antimicrobial Activities

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine and its derivatives have been studied for their antimicrobial properties. Research has found that some novel 1,2,4-triazole derivatives possess good or moderate activities against various test microorganisms, indicating potential for use in antimicrobial applications (Bektaş et al., 2007).

Synthesis and Chemical Reactions

Studies have focused on the synthesis and chemical reactions of 1,2,4-triazines. One paper discusses the amination of triazines by potassium amide in liquid ammonia and phenyl phosphorodiamidate (Rykowski & Plas, 1982). Another explores a convenient method for synthesizing 7-amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines (Dolzhenko et al., 2008).

Polymer and Material Science

In the field of polymer and material science, 1,2,4-triazines have been incorporated into heteroaromatic polymers. These materials have been found to exhibit basic optical properties and show promise as n-type time-of-flight drift mobility materials (Yamamoto et al., 2006).

Reactivity and Pharmacologic Action

Research on the reactivity of fused derivatives of 1,2,4-triazines, which are used as biologically active compounds, has also been conducted. These compounds possess versatile pharmacologic action, which makes them significant in medicinal chemistry (Mironovich & Shcherbinin, 2014).

Two-Photon Absorbing Liquids

1,3,5-Triazine-based molecules have been studied for their application in two-photon absorbing liquids. These novel chromophores demonstrate significant effective TPA cross-sections, suggesting potential use in various optical applications (Kannan et al., 2004).

Antibacterial Agents

Some 1,2,4-triazine derivatives have been evaluated as antibacterial agents. For instance, lamotrigine analogs of fluorine-substituted amino-1,2,4-triazines showed interesting activity against various bacteria (Alharbi & Alshammari, 2019).

Safety And Hazards

As with any chemical compound, handling “5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

properties

IUPAC Name

5-(3,4-difluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N4/c10-6-2-1-5(3-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBLBRBXBJLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=NC(=N2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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